molecular formula C9H9NO2 B12575321 1-(4-Methoxyphenyl)aziridin-2-one CAS No. 606135-86-8

1-(4-Methoxyphenyl)aziridin-2-one

Cat. No.: B12575321
CAS No.: 606135-86-8
M. Wt: 163.17 g/mol
InChI Key: JBVOXTIZYNHQBR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)aziridin-2-one is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)aziridin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylamine with chloroacetyl chloride, followed by cyclization to form the aziridine ring. The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of high-temperature and high-pressure conditions to facilitate the cyclization process. Catalysts such as oxides or sulfates may be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)aziridin-2-one undergoes various chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.

    Oxidation and Reduction: The compound can be oxidized to form corresponding oxaziridines or reduced to yield amines.

    Substitution Reactions: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Peracids, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed:

  • Substituted amines
  • Oxaziridines
  • Various functionalized aromatic compounds

Scientific Research Applications

1-(4-Methoxyphenyl)aziridin-2-one has been extensively studied for its applications in:

    Medicinal Chemistry: As a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.

    Polymer Science: Used in the preparation of polyamines through ring-opening polymerization, which can be applied in the development of antibacterial coatings and gene transfection materials.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical architectures.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)aziridin-2-one primarily involves the nucleophilic attack on the aziridine ring, leading to ring-opening and subsequent formation of various products. The compound’s reactivity is influenced by the electron-donating methoxy group on the aromatic ring, which can stabilize intermediates and transition states during reactions.

Comparison with Similar Compounds

    Aziridine: The parent compound with a three-membered nitrogen-containing ring.

    1-(4-Nitrophenyl)aziridin-2-one: Similar structure but with a nitro group instead of a methoxy group, leading to different reactivity and applications.

    1-(4-Methylphenyl)aziridin-2-one:

Uniqueness: 1-(4-Methoxyphenyl)aziridin-2-one is unique due to the presence of the methoxy group, which enhances its nucleophilicity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various scientific fields highlight its importance.

Properties

CAS No.

606135-86-8

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-(4-methoxyphenyl)aziridin-2-one

InChI

InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)10-6-9(10)11/h2-5H,6H2,1H3

InChI Key

JBVOXTIZYNHQBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC2=O

Origin of Product

United States

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